molecular formula C16H17N5OS B2565333 3-(dimethylamino)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide CAS No. 2034463-29-9

3-(dimethylamino)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Katalognummer B2565333
CAS-Nummer: 2034463-29-9
Molekulargewicht: 327.41
InChI-Schlüssel: RGPOTIOHIDJHHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(dimethylamino)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMAMTB, and it is a member of the benzamide family of compounds. The unique structure of DMAMTB has led to extensive research into its synthesis, mechanism of action, and potential therapeutic uses.

Wirkmechanismus

The mechanism of action of DMAMTB is not fully understood, but it is thought to involve the inhibition of key signaling pathways involved in cancer cell growth and inflammation. DMAMTB has been shown to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation. It has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
DMAMTB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been shown to have anti-inflammatory effects in animal models of inflammation. DMAMTB has also been shown to have a favorable toxicity profile, with no significant toxicity observed in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of DMAMTB for lab experiments is its potent anti-cancer and anti-inflammatory properties. This makes it an attractive candidate for the development of new drugs for the treatment of these diseases. However, one limitation of DMAMTB is its relatively complex structure, which can make synthesis and purification challenging. Additionally, more research is needed to fully understand the mechanism of action of DMAMTB, which could limit its potential therapeutic applications.

Zukünftige Richtungen

There are several potential future directions for research on DMAMTB. One area of research could focus on the development of new synthesis methods that are more efficient and scalable. Another area of research could focus on the development of new drugs based on the structure of DMAMTB that have improved pharmacological properties. Additionally, more research is needed to fully understand the mechanism of action of DMAMTB, which could lead to the development of new drugs that target key signaling pathways involved in cancer cell growth and inflammation.

Synthesemethoden

DMAMTB can be synthesized using a variety of methods, including the one-pot reaction of 3-bromo-N,N-dimethylaniline with 1-(3-thiophenyl)-1H-1,2,3-triazole-4-carbaldehyde in the presence of a base. The resulting product can be purified using standard chromatographic techniques to obtain pure DMAMTB. Other methods of synthesis have also been reported in the literature, including the use of palladium-catalyzed coupling reactions.

Wissenschaftliche Forschungsanwendungen

DMAMTB has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-inflammatory and anti-cancer properties. In particular, DMAMTB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. These properties make DMAMTB an attractive candidate for the development of new anti-cancer and anti-inflammatory drugs.

Eigenschaften

IUPAC Name

3-(dimethylamino)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-20(2)14-5-3-4-12(8-14)16(22)17-9-13-10-21(19-18-13)15-6-7-23-11-15/h3-8,10-11H,9H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPOTIOHIDJHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethylamino)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.